Cas no 886449-70-3 (1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/886449-70-3x500.png)
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylMethyl)-, 1,1-diMethylethyl ester
- 2-BENZYL-6-BOC-2,6-DIAZA-SPIRO[4.4]NONAN-1-ONE
- tert-butyl 7-benzyl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
- 886449-70-3
- DTXSID10678239
- AKOS032947955
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester
-
- MDL: MFCD13184526
- Inchi: InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)21-12-7-10-19(21)11-13-20(16(19)22)14-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3
- InChI Key: WVBDDJUWJBJCCC-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCCC21CCN(CC3=CC=CC=C3)C2=O
Computed Properties
- Exact Mass: 330.19434270g/mol
- Monoisotopic Mass: 330.19434270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 493
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 49.8Ų
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0992398-1g |
tert-butyl 7-benzyl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
886449-70-3 | 95% | 1g |
$1350 | 2024-08-02 | |
eNovation Chemicals LLC | Y0992398-1g |
tert-butyl 7-benzyl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
886449-70-3 | 95% | 1g |
$2350 | 2025-02-24 | |
eNovation Chemicals LLC | Y0992398-1g |
tert-butyl 7-benzyl-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
886449-70-3 | 95% | 1g |
$2350 | 2025-02-19 |
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester Related Literature
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
2. Book reviews
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester
Introduction to 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester (CAS No. 886449-70-3)
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester, identified by its CAS number 886449-70-3, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This spirocyclic derivative features a unique framework composed of a spirocycle linking two nitrogen-containing heterocycles, making it a promising scaffold for the development of novel bioactive molecules.
The compound’s molecular structure, characterized by its 1,7-diazaspiro[4.4]nonane core, presents a rich chemical space for functionalization. The presence of a 6-oxo group and a phenylmethyl substituent further enhances its potential as a pharmacophore. These structural features suggest that the compound may exhibit diverse biological activities, particularly in the realms of enzyme inhibition and receptor binding.
In recent years, spirocyclic compounds have emerged as privileged scaffolds in medicinal chemistry due to their ability to adopt multiple conformations and engage in favorable interactions with biological targets. The 1,7-diazaspiro[4.4]nonane motif, in particular, has been explored for its potential in modulating neurological and inflammatory pathways. For instance, derivatives of this scaffold have shown promise in preclinical studies as modulators of ion channels and G protein-coupled receptors (GPCRs).
The 6-oxo functionality in the molecule introduces a polar moiety that can enhance solubility and binding affinity, while the phenylmethyl (benzyl) group provides a hydrophobic patch suitable for interactions with aromatic residues in protein targets. This combination makes the compound an attractive candidate for further optimization toward therapeutic applications.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for drug development against neglected tropical diseases. The spirocyclic core has been associated with compounds that exhibit activity against parasites and pathogens prevalent in regions with limited access to modern medicines. Additionally, the nitrogen-rich heterocycles suggest possible interactions with bacterial enzymes and viral proteases, making it a versatile scaffold for antimicrobial and antiviral drug discovery.
Recent advances in computational chemistry have enabled the rapid screening of such complex molecules for their pharmacological potential. Virtual screening techniques combined with molecular dynamics simulations have identified key interactions between this compound and target proteins. These studies have highlighted the importance of the spirocycle’s rigid conformation in maintaining binding affinity and have guided the design of analogs with improved properties.
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester presents both challenges and opportunities for synthetic chemists. The spirocyclic connection requires precise control over reaction conditions to ensure high yield and selectivity. However, modern synthetic methodologies have made significant strides in constructing such frameworks efficiently. For example, transition-metal-catalyzed reactions and organocatalytic approaches have been employed to forge the spirocycle while introducing functional groups like the carboxylic acid ester moiety.
The dimethylethyl ester at the 1-position serves as a protecting group that can be later modified to introduce other pharmacophoric elements or to improve metabolic stability. This flexibility allows medicinal chemists to systematically explore different derivatives without compromising the core scaffold’s integrity.
In terms of biological evaluation, preliminary assays have suggested that this compound exhibits moderate activity against certain enzymatic targets relevant to cancer metabolism and inflammation. The phenylmethyl substituent has been particularly noted for its ability to interact with tyrosine residues in protein kinases, which are often implicated in disease pathways. Further investigation into its mechanism of action could uncover novel therapeutic strategies.
The compound’s structural novelty also makes it an interesting candidate for developing probes to study protein-protein interactions (PPIs).Spirocyclic compounds are known to disrupt protein aggregation by interfering with hydrophobic interactions within misfolded proteins.Such properties could be exploited to develop treatments for neurodegenerative diseases where protein misfolding is a key pathological feature.
Future directions in the study of this compound may include exploring its derivatives through structure-activity relationship (SAR) studies. By systematically modifying substituents such as the phenylmethyl group, researchers can fine-tune its biological profile to enhance potency or selectivity. Additionally, exploring alternative synthetic routes could reduce production costs and improve scalability.
The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets can prioritize compounds based on their predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion) properties. This high-throughput virtual screening approach has already been instrumental in identifying lead structures for various therapeutic areas.
As research continues to uncover new biological pathways and targets, compounds like 1,7-Diazaspiro[4,4]nonane-1-carboxylic acid,6-oxo,7-(phenylmethyl)-,1,1-dimethylethyl ester will remain at the forefront of medicinal chemistry innovation. Their unique structural features offer a rich foundation for designing molecules that can address unmet medical needs across multiple disease indications.
886449-70-3 (1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-(phenylmethyl)-,1,1-dimethylethyl ester) Related Products
- 1803849-59-3(2-Fluoro-3-hydroxypyridine-6-acetic acid)
- 1261595-57-6(4-(5-Iodo-2-nitrobenzoyl)pyridine)
- 62675-82-5(rac 3-Hydroxydecanoic Acid Methyl Ester)
- 110728-99-9(2-(4-nitrophenyl)pentanoic acid)
- 1334487-67-0(tert-butyl 3-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 1344403-00-4((3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one)
- 2344678-58-4(2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride)
- 1805134-24-0(3-(Aminomethyl)-5-methoxy-2-(trifluoromethoxy)pyridine-6-methanol)
- 162616-73-1(Sorokinianin)
- 93849-32-2(2-Benzofurancarbonyl chloride, 5-fluoro-2,3-dihydro-)




